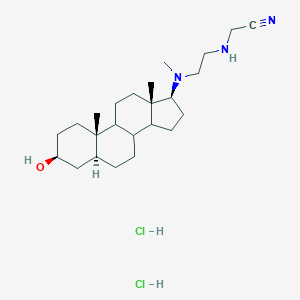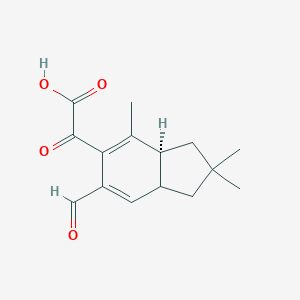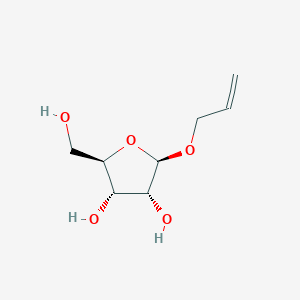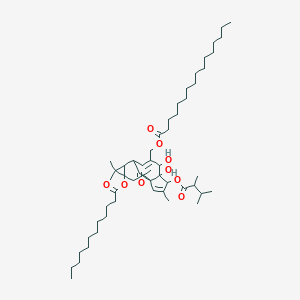
3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl is a synthetic androgen receptor modulator (SARM) that has been developed for scientific research purposes. It is also known as ACP-105 and has been shown to have potential applications in the treatment of muscle wasting and osteoporosis.
Mechanism of Action
3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl works by selectively binding to androgen receptors in the body. This leads to an increase in muscle mass and bone density, as well as a decrease in fat mass. It is also thought to have an anti-inflammatory effect, which may be beneficial for the treatment of certain diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase muscle mass and bone density in animal models. It has also been shown to improve muscle strength and endurance. In addition, it has been shown to have a positive effect on bone mineral density and bone strength.
Advantages and Limitations for Lab Experiments
One advantage of using 3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl in lab experiments is its selectivity for androgen receptors. This allows researchers to study the effects of androgen receptor activation without the unwanted side effects of other androgenic compounds. However, one limitation is the lack of long-term safety data on this compound.
Future Directions
There are many potential future directions for research on 3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl. One area of research could be the development of new SARMs with improved selectivity and efficacy. Another area of research could be the investigation of the potential therapeutic applications of this compound in the treatment of muscle wasting, osteoporosis, and other hormone-related disorders. Finally, more long-term safety studies are needed to fully understand the potential risks and benefits of this compound.
Synthesis Methods
The synthesis of 3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl involves several steps. First, the starting material, 5α-androstane-3β,17β-diol, is converted to the corresponding 3β-acetoxy derivative. This intermediate is then reacted with N-methyl-N-(2-chloroethyl)amine hydrochloride to form the N-methyl-N-(2-acetoxyethyl)amine derivative. The final step involves the reaction of this intermediate with cyanomethyl magnesium bromide to form the desired compound.
Scientific Research Applications
3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl has been primarily developed for scientific research purposes. It has been shown to have potential applications in the treatment of muscle wasting and osteoporosis. It has also been studied for its potential use in the treatment of breast cancer, prostate cancer, and other hormone-related disorders.
properties
CAS RN |
126054-51-1 |
|---|---|
Molecular Formula |
C24H43Cl2N3O |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[2-[[(3S,5S,10S,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-methylamino]ethylamino]acetonitrile;dihydrochloride |
InChI |
InChI=1S/C24H41N3O.2ClH/c1-23-10-8-18(28)16-17(23)4-5-19-20-6-7-22(24(20,2)11-9-21(19)23)27(3)15-14-26-13-12-25;;/h17-22,26,28H,4-11,13-16H2,1-3H3;2*1H/t17-,18-,19?,20?,21?,22-,23-,24-;;/m0../s1 |
InChI Key |
IIVWEXOZQYAHFS-PORQBXOBSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4N(C)CCNCC#N)C)O.Cl.Cl |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CCNCC#N)C)O.Cl.Cl |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CCNCC#N)C)O.Cl.Cl |
synonyms |
Acetonitrile, ((2-(((3-beta,5-alpha,17-beta)-3-hydroxyandrostan-17-yl) methylamino)ethyl)amino)-, dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)

![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)

![2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)
![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)


![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)